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Compound of Interest |

Compound Name: 2-Methyl-5-phenylpentan-2-ol
CAS No.: 2979-70-6
Cat. No.: B3060360
Get Quote
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-
phenylpentan-2-ol

Executive Summary

2-Methyl-5-phenylpentan-2-ol (CAS: 2979-70-6) is a tertiary alcohol featuring a phenyl-
terminated alkyl chain. Often utilized as a lipophilic building block in the synthesis of fragrances
(e.g., Rosaphen derivatives) and pharmaceutical intermediates (e.qg., retinoid antagonists), its
characterization relies on distinguishing the tertiary hydroxyl center from the aromatic tail.

This guide provides a definitive spectroscopic profile, integrating Nuclear Magnetic Resonance
(NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) data.[1] The protocols
described herein are designed to validate structural identity and purity in drug development and
fine chemical manufacturing.

Structural Analysis & Synthetic Origin

Understanding the synthesis is crucial for anticipating impurities. The standard industrial route
involves a Grignard reaction, which dictates the likely contaminants (e.g., homocoupling
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products or unreacted ketone).

Synthesis Pathway: The compound is synthesized via the nucleophilic addition of the Grignard
reagent derived from 1-bromo-3-phenylpropane to acetone.
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Figure 1: Synthetic pathway for 2-Methyl-5-phenylpentan-2-ol via Grignard addition.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The molecule possesses a

local symmetry at the isopropyl terminus (free rotation makes the methyls equivalent) and a
distinct aromatic region.

Sample Preparation:
e Solvent: Chloroform-d (

, 99.8% D) with 0.03% TMS.

e Concentration: ~15 mg in 0.6 mL solvent.

o Reference: TMS at 0.00 ppm (
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) and 77.16 ppm (

).

Table 1:

NMR Data (300 MHz,

)

Chemical Shift

(

» Ppm)

Multiplicity

Integration

Assignment

Structural
Context

7.26 —7.07

Multiplet (m)

5H

Ar-H

Phenyl ring
protons
(Ortho/Meta/Para

overlap).

2.54

Triplet (t,

Hz)

2H

Ph-CH

Benzylic protons
(C5). Deshielded

by ring current.

1.70-1.54

Multiplet (m)

2H

C4 Methylene
(Middle of chain).

1.49-1.37

Multiplet (m)

2H

-C(OH)

C3 Methylene (

to Hydroxyl).

112

Singlet (s)

6H

-C(CH

OH

Gem-dimethyl
protons. Sharp
singlet confirms

tertiary nature.

1.30-1.60

Broad Singlet

-OH

Hydroxyl proton
(Concentration

dependent).
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> Note: Literature values vary slightly based on concentration. The methyl singlet is reported at

1.20 ppm in older patent literature but consistently appears near 1.12—-1.20 ppm.

Table 2:

NMR Data (75 MHz,

)

Chemical Shift (

Carbon Type Assignment Structural Context
» Ppm)
. Phenyl attachment
142.3 Quaternary (C) Ar-C ) Y
point.
128.5 Methine (CH) Ar-C Aromatic ring.
128.4 Methine (CH) Ar-C Aromatic ring.
125.8 Methine (CH) Ar-C Aromatic ring.
Carbinol carbon.
71.1 Quaternary (C) C-OH Characteristic of
tertiary alcohols.
Methylene (CH -CH
43.6 C3 (Beta to alcohol).
) -C(OH)
Methylene (CH Ph-CH
36.0 C5 (Benzylic).
) -
-C(CH
Methyl (CH Gem-dimethyl
29.4
) ) carbons.
Methylene (CH -CH C4 (Gamma to
26.5
) i alcohol).
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Infrared Spectroscopy (FT-IR)

IR analysis is used primarily to confirm the presence of the hydroxyl group and the absence of
carbonyl impurities (from unreacted acetone).

Key Absorption Bands (Neat Film/ATR):

3350-3450 cm

(Broad): O-H stretching vibration (Intermolecular H-bonding).

e 3020-3080 cm

(Weak): Aromatic C-H stretching (

).

e 2960, 2925, 2855 cm

(Strong): Aliphatic C-H stretching (

).

e 1600, 1495, 1450 cm

: Aromatic ring skeletal vibrations (C=C).

e 1150 cm

: C-O stretching (Tertiary alcohol).

e 700, 750 cm

: C-H out-of-plane bending (Monosubstituted benzene).

Mass Spectrometry (MS)

For tertiary alcohols, the molecular ion (

) is often weak or absent due to facile dehydration or

-cleavage.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060360?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

lonization Mode: Electron Impact (El, 70 eV)[1]
e Molecular lon (
): m/z 178 (Trace/Weak).
o Base Peak: m/z 91 (Tropylium ion,
) or m/z 59.
o Key Fragments:
o m/z 163 (
). Loss of methyl group.
o m/z 160 (
): Loss of water (Dehydration).

o m/z59 (

):
-cleavage generating the 2-hydroxy-2-propyl cation (

). This is diagnostic for the 2-methyl-2-hydroxy terminus.[2]

Molecular lon (M+)
m/z 178

- H20 leavage at C2-C3 \Benzylic Cleavage

Fragment m/z 160 Fragment m/z 59 Fragment m/z 91
[M - H20]+ [HOC(CH3)2]+ (Alpha Cleavage) [C7THT7]+ (Tropylium)
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
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Experimental Protocol: Purity Assessment

To ensure the material meets pharmaceutical standards (>98% purity), the following HPLC
method is recommended.

Method: Reverse-Phase HPLC

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).
» Mobile Phase:
o A: Water + 0.1% Phosphoric Acid.
o B: Acetonitrile.
» Gradient: 50% B to 90% B over 10 minutes.
e Flow Rate: 1.0 mL/min.
e Detection: UV at 210 nm (Ar ring absorption) and 254 nm.

¢ Retention Time: The tertiary alcohol will elute before the non-polar starting material (1-
bromo-3-phenylpropane) but after simpler benzylic alcohols due to the lipophilic pentyl chain.

References

e Royal Society of Chemistry (RSC).

NMR data for 2-methyl-5-phenylpentan-2-ol).

» United States Patent 5,958,954. Synthesis and use of retinoid compounds having negative
hormone and/or antagonist activities. (Details the Grignard synthesis and bulk
characterization).

e American Chemical Society (ACS). Synthesis of Ethers via Reaction of Carbanions and
Monoperoxyacetals. (Contains characterization of related ether derivatives and confirming
spectral data).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3060360/docs?utm_src=pdf-body#spectroscopic-data-for-2-methyl-5-phenylpentan-2-ol-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060360?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]

e 2. 2-Hydroxy-2-methyl-5-phenylpentane | C12H180 | CID 346429 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic data for 2-Methyl-5-phenylpentan-2-ol
characterization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3060360/docs#spectroscopic-data-for-2-methyl-5-
phenylpentan-2-ol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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